molecular formula C10H15F3O B13567691 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol

3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13567691
M. Wt: 208.22 g/mol
InChI Key: JYGQPTGMWOZAKM-UHFFFAOYSA-N
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Description

3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound characterized by a bicyclic structure with a trifluoropropanol group. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane ring system and a trifluoromethyl group. These structural elements contribute to its distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:

    Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction and specialized catalysts for the trifluoromethylation step.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bicyclic structure can influence its overall stability and reactivity. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions with biological targets.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1,1,1-Trifluoropropan-2-ol: This compound contains the trifluoromethyl group but lacks the bicyclic structure, leading to different physical and chemical characteristics.

Uniqueness: 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its bicyclic structure and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C10H15F3O

Molecular Weight

208.22 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C10H15F3O/c11-10(12,13)9(14)5-8-4-6-1-2-7(8)3-6/h6-9,14H,1-5H2

InChI Key

JYGQPTGMWOZAKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC(C(F)(F)F)O

Origin of Product

United States

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